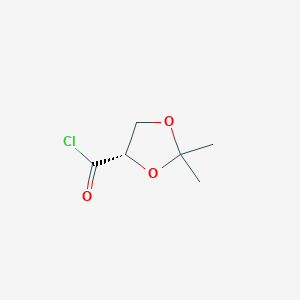
Thallium(III)-trifluoracetat
Übersicht
Beschreibung
It is a fine powder that is slightly beige to beige in color and is known for its hygroscopic nature . This compound is primarily used as an oxidizing agent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) has several scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of Thallium(III) trifluoroacetate are cysteine peptides and proteins containing disulfide bonds . These targets play crucial roles in various biological processes, including protein folding and stability, redox regulation, and signal transduction.
Mode of Action
Thallium(III) trifluoroacetate acts as an oxidizing agent . It interacts with its targets by promoting the formation of disulfide bonds in cysteine peptides and proteins. This interaction leads to changes in the structure and function of these peptides and proteins.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thallium(III) trifluoroacetate is currently limited. Given its use in laboratory settings, it’s crucial to handle this compound with care due to its high toxicity .
Result of Action
The molecular and cellular effects of Thallium(III) trifluoroacetate’s action are primarily related to its role as an oxidizing agent. By promoting the formation of disulfide bonds, it can alter the structure and function of cysteine peptides and proteins . These changes can have significant effects at the molecular and cellular levels, influencing various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thallium(III) trifluoroacetate. For instance, it is stable in air but soluble in water, where it decomposes . Therefore, it’s important to store this compound under appropriate conditions (e.g., at 2-8°C ) to maintain its stability and effectiveness.
Biochemische Analyse
Biochemical Properties
2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through oxidation reactions. For instance, it is used in the synthesis of S-substituted cysteine peptides, where it helps in forming disulfide bonds . The compound’s ability to oxidize thiol groups in cysteine residues is crucial for the formation of stable protein structures.
Cellular Effects
The effects of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong oxidizing nature can lead to oxidative stress within cells, affecting various cellular components and processes. For example, it can modify the redox state of cells, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) exerts its effects through oxidation reactions. It binds to thiol groups in cysteine residues, facilitating the formation of disulfide bonds. This interaction is essential for the structural integrity of many proteins. Additionally, the compound can inhibit or activate enzymes by altering their redox state, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to the compound can lead to cumulative oxidative damage in cells, affecting their function and viability .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity. At high doses, it can be toxic and cause adverse effects, such as organ damage and oxidative stress . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in redox reactions, affecting metabolic flux and metabolite levels. The compound’s ability to oxidize thiol groups in cysteine residues is particularly important for maintaining the redox balance within cells .
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its ability to participate in biochemical reactions and exert its effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) typically involves the reaction of thallium(III) oxide (Tl2O3) with trifluoroacetic acid (CF3COOH). The reaction is carried out under controlled conditions to ensure the complete conversion of thallium(III) oxide to thallium(III) trifluoroacetate . The reaction can be represented as follows:
Tl2O3+6CF3COOH→2(CF3COO)3Tl+3H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) primarily undergoes oxidation reactions. It is used as an oxidizing agent in the synthesis of S-substituted cysteine peptides and proteins containing disulfide bonds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include various organic substrates that require oxidation. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products
The major products formed from reactions involving 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) are oxidized organic compounds. For example, it can oxidize cysteine peptides to form cystine peptides, which contain disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thallium(I) acetate
- Thallium(III) acetate
- Potassium trifluoroacetate
- Silver trifluoroacetate
Uniqueness
2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is unique due to its high oxidizing power and its ability to selectively oxidize thiol groups to form disulfide bonds. This makes it particularly useful in the synthesis of peptides and proteins containing disulfide bonds, which are crucial for their biological activity and stability .
Eigenschaften
IUPAC Name |
thallium(3+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNNUKOUQCMSG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066912 | |
| Record name | Thallium(III) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS] | |
| Record name | Thallium trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23586-53-0 | |
| Record name | Thallium trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023586530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium(III) trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium(III) trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















